molecular formula C8H6Cl3N3S B1644795 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride CAS No. 1049735-72-9

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

Cat. No.: B1644795
CAS No.: 1049735-72-9
M. Wt: 282.6 g/mol
InChI Key: KAVFGJODKMTZEA-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which are known for their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S.ClH/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVFGJODKMTZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 4
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
[(3,4-Dichlorobenzoyl)amino]thiourea
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 6
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

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